molecular formula C11H10N2O2 B084185 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 10250-64-3

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B084185
CAS No.: 10250-64-3
M. Wt: 202.21 g/mol
InChI Key: RTBQZMPYPFQBHA-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural and Spectral Investigations : Studies have focused on the structural and spectral characteristics of similar pyrazole-carboxylic acid derivatives, emphasizing their experimental and theoretical aspects, which are crucial for understanding their chemical behavior and potential applications (Viveka et al., 2016).

  • Antibacterial Properties : Derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antibacterial activities, indicating their potential in developing new antibacterial agents (Maqbool et al., 2014).

  • Coordination Complexes in Chemistry : Research into pyrazole-dicarboxylate acid derivatives and their ability to form coordination complexes with metals such as Cu and Co is significant for understanding and developing new materials (Radi et al., 2015).

  • Applications in Nonlinear Optics (NLO) : N-substituted derivatives of phenyl-1H-pyrazole-4-ethyl carboxylates have shown potential as materials for optical limiting applications, highlighting their relevance in the field of photonics and optoelectronics (Chandrakantha et al., 2013).

  • Antifungal and Anti-inflammatory Properties : Some pyrazole-carboxylic acid derivatives demonstrate significant antifungal and anti-inflammatory properties, suggesting their usefulness in pharmaceutical applications (Du et al., 2015); (Gokulan et al., 2012).

  • Cancer Treatment : Certain derivatives are investigated as potential inhibitors in cancer treatment, especially as Aurora kinase inhibitors, which are crucial in cell cycle regulation (ロバート ヘンリー,ジェームズ, 2006).

  • Dyes and Pigments : The use of pyrazole-carboxylic acid derivatives in synthesizing dyes demonstrates their potential in the textile and coloring industries (Tao et al., 2019).

  • Environmental Applications : Some studies focus on environmentally friendly synthesis methods using biodegradable and biopolymer catalysts, highlighting the compound's role in green chemistry (Mosaddegh et al., 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2. It may cause serious eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

2-methyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQZMPYPFQBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428769
Record name 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-64-3
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10250-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (0.32 g, 1.39 mmol) was dissolved in 4.5 mL of tetrahydrofuran, 1.5 mL of methanol and 1.5 mL of water, and treated with lithium hydroxide hydrate (0.12 g, 2.78 mmol). After stirring at room temperature overnight, the mixture was acidified (pH=1) with hydrochloric acid, and extracted with ethyl acetate (3×10 mL) and the combined organic phases washed with 10 mL of brine. The organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford a quantitative yield of the title compound.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide hydrate
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 1-methyl-3-phenylpyrazole-5-carboxylate (3 g) was dissolved in a mixed solvent of ethanol (20 ml) and water (20 ml) and sodium hydroxide (0.7 g) was added. The mixture was stirred at a refluxing temperature for 30 min. Ethanol was evaporated and to the residue was added dilute hydrochloric acid. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (0.8 g), melting point: 189° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.12 g of ethyl 1-methyl-3-phenyl-1H-5-pyrazolecarboxylate was dissolved in 5 ml ethanol. 1 ml of 5N aqueous sodium hydroxide solution was added thereto, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled, neutralized with 2N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.11 g of 1-methyl-3-phenyl-1H-5-pyrazolecarboxylic acid.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (2.3 g, 10 mmol) in MeOH (30 mL) is added 1 N NaOH (12 mL) in one portion at RT. The mixture is stirred at RT for 1 h. Most of the MeOH is removed with a rotary evaporator, and the remaining aqueous solution is diluted with water (12 mL) and neutralized with 1 N HCl to pH=5. The precipitate is collected by filtration, washed with water and dried to give the title compound. 1H NMR (CDCl): 7.26-7.82 (m, 6H), 4.26 (s, 3H); LC/MS (M+1)=203.29; RT=1.54 min
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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